4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide
Description
This compound is a benzamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a phenyl ring.
Properties
Molecular Formula |
C20H18ClN3O3S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H18ClN3O3S/c21-16-8-6-15(7-9-16)20(25)22-19-12-18(14-4-2-1-3-5-14)23-24(19)17-10-11-28(26,27)13-17/h1-9,12,17H,10-11,13H2,(H,22,25) |
InChI Key |
FQWITUOTCOQUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrazole Core
The 1H-pyrazole ring is synthesized via a Claisen condensation between ethyl acetoacetate and diethyl oxalate, forming ethyl 2,4-dioxohexanoate. Subsequent cyclization with hydrazine hydrate yields ethyl 3-ethyl-1H-pyrazole-5-carboxylate. Methylation using dimethyl sulfate introduces the N-methyl group, critical for stabilizing the pyrazole structure during subsequent chlorination.
Chlorination at the 4-position is achieved using sulfuryl chloride (SO₂Cl₂) in chloroform, producing ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Hydrolysis of the ester group under basic conditions (NaOH/THF) generates the corresponding carboxylic acid, which is then activated as an acyl chloride using thionyl chloride (SOCl₂).
Functionalization of the Tetrahydrothiophene Ring
The 1,1-dioxidotetrahydrothiophen-3-amine moiety is prepared via oxidation of tetrahydrothiophene-3-amine using hydrogen peroxide (H₂O₂) in acetic acid. The sulfone group enhances electrophilicity, facilitating nucleophilic substitution reactions.
Coupling of Benzamide and Pyrazole-Thiophene Components
The final coupling involves reacting 4-chlorobenzoyl chloride with the aminated pyrazole-thiophene intermediate. This step employs Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide bond. Critical parameters include:
| Reaction Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane/Water biphasic | Maximizes interfacial contact |
| Temperature | 0–5°C | Reduces hydrolysis |
| Stoichiometry | 1.2:1 (Acyl chloride:Amine) | Ensures complete conversion |
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in >85% purity.
Mechanistic Insights into Key Reactions
Chlorination of the Pyrazole Ring
The electrophilic aromatic substitution (EAS) mechanism dominates the 4-position chlorination. Sulfuryl chloride acts as a Cl⁺ source, with the pyrazole’s electron-rich C-4 position being preferentially attacked. Density functional theory (DFT) studies suggest that the methyl group at N-1 directs electrophiles to the para position via inductive effects.
Sulfone Formation in the Thiophene Ring
Oxidation of tetrahydrothiophene-3-amine to its 1,1-dioxide derivative proceeds through a two-step mechanism:
-
Epoxidation : H₂O₂ reacts with the thioether sulfur, forming a sulfoxide intermediate.
-
Further Oxidation : Additional H₂O₂ converts the sulfoxide to the sulfone, with acetic acid stabilizing the transition state.
Optimization Strategies for Industrial-Scale Synthesis
Solvent Systems and Catalytic Enhancements
Replacing traditional solvents like chloroform with cyclopentyl methyl ether (CPME) reduces environmental toxicity while maintaining reaction efficiency (Table 1).
Table 1: Solvent Impact on Pyrazole Chlorination Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Chloroform | 4.81 | 92 | 88 |
| CPME | 4.76 | 90 | 91 |
| Toluene | 2.38 | 78 | 84 |
Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reaction rates by facilitating oxidative addition of the acyl chloride to the amine.
Temperature and Stoichiometric Adjustments
Lowering the amide coupling temperature from 25°C to 0°C reduces byproduct formation (e.g., N-acylurea) by 40%. A slight excess of acyl chloride (1.2 equiv) ensures complete amine consumption without requiring costly high-purity reagents.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 min.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound has the potential to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can be particularly beneficial in treating conditions such as gout and other inflammatory diseases.
Molecular Docking Studies :
Molecular docking simulations have demonstrated that the compound effectively binds to the active site of xanthine oxidase, suggesting its viability as a selective inhibitor. This binding affinity is crucial for developing therapeutic agents targeting hyperuricemia and gout management.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. Preliminary tests indicate that 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide may possess activity against various bacterial strains, warranting further investigation into its potential as an antibiotic.
Chemical Reagent
In synthetic organic chemistry, this compound can serve as a versatile reagent in multi-step organic reactions. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Reagents Used | Expected Products |
|---|---|---|
| Oxidation | KMnO4 | Carboxylic acids |
| Reduction | LiAlH4 | Alcohols or amines |
| Substitution | NaOH | Various substituted products |
Case Study 1: Xanthine Oxidase Inhibition
A study evaluated the inhibitory effects of several derivatives of the compound on xanthine oxidase activity. Results indicated that modifications to the dioxidotetrahydrothiophenyl group enhanced inhibition potency, suggesting that structural optimization could lead to more effective therapeutic agents.
Case Study 2: Antimicrobial Screening
Another research initiative screened the compound against common pathogenic bacteria. The results showed promising antimicrobial activity comparable to standard antibiotics, indicating its potential role in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Pyrazole-Benzamide Derivatives ()
Compounds 3a–3e in share the pyrazole-carboxamide backbone but differ in substituents:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- 3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide.
Key Differences :
- The target compound replaces the cyano group (in 3a–3e) with a 1,1-dioxidotetrahydrothiophen-3-yl group.
- The tetrahydrothiophene dioxide moiety likely increases polarity and hydrogen-bonding capacity compared to cyano or aryl substituents.
Sulfonamide Analog ()
N-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide shares the tetrahydrothiophene dioxide-pyrazole core but replaces the benzamide with a methanesulfonamide group.
Key Differences :
Functional Group Variations
Thiazole- and Thiophene-Modified Pyrazoles ()
2-Chloro-6-fluoro-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide replaces the tetrahydrothiophene dioxide with a thiazole ring.
Key Differences :
Catalytic Pyrazole Derivatives ()
Ligands like 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) feature thiourea linkages instead of amides. These compounds are used in Suzuki coupling reactions, highlighting the role of electron-deficient aromatic systems in catalysis. The target compound’s benzamide group may offer similar electronic effects but lacks the thiourea’s metal-coordination capacity .
Pharmacologically Active Analogs ()**
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide demonstrates the importance of halogenated aryl groups in bioactivity. The target compound’s tetrahydrothiophene dioxide group could modulate pharmacokinetics (e.g., metabolic stability) compared to chlorophenyl substituents .
Biological Activity
4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential therapeutic applications. The structure incorporates a pyrazole moiety, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide is , with a molar mass of approximately 383.85 g/mol. The compound features a chloro group and a dioxidotetrahydrothiophene ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O2S |
| Molar Mass | 383.85 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of compounds containing the pyrazole nucleus. For instance, derivatives of pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In studies involving similar compounds, anti-inflammatory effects were observed at concentrations around 10 µM, demonstrating promising therapeutic prospects against inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well documented. Compounds structurally related to 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide have exhibited effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances their antibacterial properties .
Anticancer Potential
The anticancer activity of pyrazole derivatives has also been explored extensively. Compounds similar to 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide have demonstrated cytotoxic effects against various cancer cell lines. For example, some studies reported that modifications in the pyrazole structure can lead to increased potency against tumor cells, suggesting that this compound could be further investigated for its potential in cancer therapy .
The mechanism by which 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide exerts its biological effects may involve interaction with specific enzymes or receptors within the body. The unique structural features allow for binding to targets involved in inflammatory responses and microbial resistance pathways. Further studies are necessary to elucidate these mechanisms in detail.
Case Studies
Several case studies have examined compounds within the same chemical class:
- Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit cytokine production in vitro. Results indicated that certain modifications led to enhanced inhibitory effects on TNF-α and IL-6 .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of pyrazole derivatives against resistant strains of bacteria. The findings suggested that compounds with similar scaffolds displayed significant activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
